Histoplasmosis
Certain types of mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus) and oropharyngeal candidiasis (infection of part of the throat)
Histoplasmosis and mucocutaneous candidiasis can be opportunistic infections (OIs) of HIV.
First synthesized in the early 1980s, itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of infections. It is a 1:1:1:1 racemic mixture of four diastereomers, made up of two enantiomeric pairs, each possessing three chiral centers. Itraconazole was first approved in the US in 1992 and is available orally. While the intravenous formulation of the drug was formerly available, it was discontinued in the US in 2007.
Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.
Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)
A triazole antifungal agent that inhibits cytochrome P-450-dependent enzymes required for ERGOSTEROL synthesis.
Itraconazole-d5 (major)
CAS No.: 1217510-38-7
Cat. No.: VC0196448
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 710.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1217510-38-7 |
---|---|
Molecular Formula | C35H38Cl2N8O4 |
Molecular Weight | 710.7 g/mol |
IUPAC Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2 |
Standard InChI Key | VHVPQPYKVGDNFY-VXTATNQMSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Impurities | Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. |
SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Appearance | Off-White to Beige Solid |
Colorform | Solid Crystals from toluene |
Melting Point | 168-170 166.2 °C |
Chemical Identity and Structural Properties
Itraconazole-d5 (major) is a deuterium-labeled analog of itraconazole with important applications in analytical chemistry and pharmacokinetic research. This compound features five deuterium atoms incorporated into specific positions of the molecule, creating a mass difference that can be detected using advanced analytical techniques.
Basic Chemical Properties
Itraconazole-d5 (major) possesses several defining chemical characteristics that make it valuable for research applications:
The compound contains five deuterium atoms positioned at the 3,3,4,4,4 positions of the butan-2-yl group, as indicated by its systematic chemical name . This specific deuterium labeling pattern creates a distinct mass shift compared to non-deuterated itraconazole while maintaining nearly identical chemical behavior.
Structural Characteristics
The structural integrity of Itraconazole-d5 (major) is crucial for its function as an internal standard. The compound retains the core structure of itraconazole, including:
-
A 1,3-dioxolane ring with a 2,4-dichlorophenyl group
-
A triazole ring connected via a methyl linker
-
A piperazine ring system connecting two phenyl groups
-
A triazolone ring with the deuterium-labeled butyl side chain
The SMILES notation for the compound (ClC1=C(C=CC(Cl)=C1)[C@@]2(OC@@HCO2)CN7C=NC=N7) provides a complete representation of its molecular structure, with the deuterium atoms indicated as [2H] .
Analytical Applications and Methodology
Itraconazole-d5 (major) serves primarily as an internal standard in analytical methods designed to quantify itraconazole in biological samples. Its nearly identical chemical behavior but distinct mass makes it ideal for this purpose.
Mass Spectrometry Applications
The compound exhibits specific mass spectrometric properties that make it valuable for quantitative analysis:
The mass difference of 3 units in the precursor ion (710.6 vs. 707.6) and 5 units in the product ion (397.1 vs. 392.1) allows for clear differentiation between the deuterated standard and the analyte . This distinction is critical for accurate quantification in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry Methods
In LC-MS/MS applications, Itraconazole-d5 is frequently employed to enhance analytical precision:
"A rapid and sensitive liquid chromatography-isotope dilution tandem mass spectrometry method was developed and validated for quantification of itraconazole (ITZ) and its active metabolite hydroxyitraconazole (OH-ITZ) in human plasma. The plasma samples were extracted with tert-butyl methyl ether and two isotope-labeled internal standards (D5-itraconazole and D5-hydroxyitraconazole) were used."
This methodology demonstrates how Itraconazole-d5 compensates for variations in extraction efficiency, ionization suppression, and instrument response during analysis. The chromatographic separation is typically performed on specialized columns, such as Capcell Pak C18 MG III (100 x 2 mm, 5 μm) , which provides optimal resolution for these compounds.
Research Applications in Pharmacokinetics
Itraconazole-d5 (major) plays a critical role in pharmacokinetic studies and metabolic research, enabling precise tracking of itraconazole in biological systems.
Metabolic Studies
The compound facilitates detailed studies of itraconazole metabolism:
"Itraconazole-d5 is a deuterium-labeled analog of itraconazole, used in scientific studies as an internal standard for mass spectrometry-based bioanalytical methods. This compound is particularly [useful] in biochemical research, where it aids in the precise quantification of itraconazole by compensating for potential variations in the analytical process."
Research involving Itraconazole-d5 typically focuses on absorption, distribution, and metabolic fate of itraconazole within biological systems, providing insights that would be difficult to obtain without an isotopically labeled standard .
Clinical Trial Applications
Itraconazole-d5 has been utilized in clinical studies to ensure accurate quantification of drug concentrations:
The incorporation of Itraconazole-d5 as an internal standard in such studies ensures reliable quantification across large numbers of samples, enhancing the validity of pharmacokinetic data.
Comparative Analysis with Related Compounds
Itraconazole-d5 (major) belongs to a family of deuterium-labeled compounds used in pharmaceutical analysis, with distinct properties compared to both its parent compound and other deuterated analogs.
Comparison with Itraconazole
Despite the isotopic substitution, Itraconazole-d5 maintains the biological activity of its parent compound:
"The biological activity of itraconazole-d5 mirrors that of itraconazole, exhibiting potent antifungal properties against a range of fungal pathogens. It has been shown to inhibit fungal growth by disrupting cell membrane integrity and function."
This preservation of biological activity, combined with the mass difference, makes it an ideal internal standard that behaves nearly identically to the analyte in biological systems while remaining distinguishable in mass spectrometric analysis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume